
3-(2-Hydroxyethyl)piperazine-2,5-dione
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Description
3-(2-Hydroxyethyl)piperazine-2,5-dione is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
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Drug Development :
- HEPPD has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its ability to form hydrogen bonds makes it a candidate for enhancing the solubility and bioavailability of poorly soluble drugs.
- Case Study: Research indicates that derivatives of HEPPD can exhibit enhanced activity against certain cancer cell lines, suggesting its utility in anticancer drug development .
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Neuropharmacology :
- The compound has shown promise in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments. Its piperazine moiety is known to interact with serotonin receptors, making it a target for further investigation in neuropharmacological studies.
Materials Science
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Polymer Chemistry :
- HEPPD can be utilized as a monomer in the synthesis of biodegradable polymers. Its hydroxyl groups can participate in polymerization reactions, leading to materials with enhanced mechanical properties and biocompatibility.
- Example: Research has demonstrated that incorporating HEPPD into polyurethanes can improve flexibility and water absorption properties, making these materials suitable for medical applications .
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Coatings and Adhesives :
- Due to its chemical structure, HEPPD can be used as a crosslinking agent in coatings and adhesives. Its ability to form strong hydrogen bonds contributes to the durability and adhesion properties of these materials.
Chemical Synthesis
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Synthesis of Complex Molecules :
- HEPPD serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the introduction of diverse functional groups, facilitating the construction of complex molecular architectures.
- Application Example: It is used in synthesizing novel piperazine derivatives that exhibit biological activity, expanding the library of compounds available for drug discovery .
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Catalysis :
- The compound has potential applications as a ligand in catalytic processes, particularly in asymmetric synthesis where selectivity is crucial.
Q & A
Q. What are the common synthetic routes for 3-(2-Hydroxyethyl)piperazine-2,5-dione derivatives?
Basic
The synthesis typically involves multicomponent reactions (MCRs) such as the Ugi reaction, aza-Michael additions, or condensation of amino acids with dicarbonyl compounds. For example:
- Ugi Reaction : Combines aldehydes, amines, carboxylic acids, and isocyanides to form substituted piperazine-2,5-diones. highlights the use of alkynyl inputs for C–C bond formation .
- Aza-Michael Addition : As shown in , reactions between aldehydes (e.g., benzaldehyde) and amines (e.g., phenethylamine) yield disubstituted derivatives via stepwise nucleophilic attack and cyclization .
- Condensation : Glycine or other amino acids react with dicarbonyl reagents (e.g., methylglyoxal) to form symmetric or asymmetric diketopiperazines ( ) .
Methodological Steps :
Select starting materials (amines, aldehydes, isocyanides).
Optimize solvent (DMF, CH₂Cl₂/MeOH) and temperature (room temp. to 80°C).
Purify via column chromatography (Rf values: 0.196–0.217) and recrystallization.
Confirm purity using LC-MS (>95% purity at 254 nm) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Basic
Core techniques include:
- NMR Spectroscopy :
- ATR-IR : Identifies functional groups (N-H: ~3300 cm⁻¹; C=O: ~1650 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight (e.g., C₂₂H₂₀N₄O₂: m/z 372.4) and fragmentation patterns .
- X-ray Crystallography : Determines absolute configuration (e.g., CCDC No. 1407713 in ) .
Q. How can enantiomeric purity of this compound derivatives be assessed?
Advanced
- Chiral Stationary Phase HPLC (CSP-HPLC) : Separates enantiomers using columns like Chiralpak IA/IB. Retention times and peak areas quantify enantiomeric excess ( : α = 1.4°–9.6° in MeOH) .
- CD Exciton Chirality/Mosher’s Method : Assigns absolute configuration via circular dichroism or derivatization with Mosher’s reagents ( ) .
- Computational Modeling : Predicts optical rotation using density functional theory (DFT) .
Q. What strategies resolve contradictions in NMR data when synthesizing substituted piperazine-2,5-diones?
Advanced
- 2D NMR Correlation : HSQC/HMBC maps C–H connectivity to distinguish regioisomers (e.g., trans-6g vs. trans-6h in ) .
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .
- Comparative Analysis : Cross-check with literature (e.g., ¹³C NMR of compound 6 in ) .
Q. How to optimize reaction conditions for high-yield synthesis of complex piperazine-2,5-dione derivatives?
Advanced
- Catalyst Screening : Use Cs₂CO₃ or NaH to enhance nucleophilicity ( ) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- In Situ Monitoring : TLC (Rf tracking) or LC-MS detects side products early .
Q. What in vitro assays are used to evaluate the bioactivity of piperazine-2,5-dione derivatives?
Basic
- Antiviral Assays : Plaque reduction tests for H1N1 (IC₅₀: 28.9–41.5 μM in ) .
- Immunosuppression : Anti-CD3/CD28-stimulated murine splenocytes (IC₅₀: 1.3 μM for janthinolide C in ) .
- Antibacterial Screening : Disk diffusion against Staphylococcus aureus ( ) .
Q. How to design structure-activity relationship (SAR) studies for piperazine-2,5-diones with antiviral properties?
Advanced
- Substituent Variation : Introduce hydrophobic groups (e.g., benzylidene in ) to enhance membrane permeability .
- Bioisosteric Replacement : Replace ester groups with amides to improve metabolic stability .
- Statistical Modeling : Use partial least squares (PLS) regression to correlate substituent parameters (logP, polar surface area) with IC₅₀ values .
Q. What are the challenges in achieving regioselectivity in multicomponent reactions for piperazine-2,5-diones?
Advanced
- Steric Effects : Bulky substituents (e.g., 4-fluorobenzyl in ) direct nucleophilic attack to less hindered sites .
- Electronic Effects : Electron-withdrawing groups (tosylmethyl in ) stabilize transition states .
- Computational Prediction : DFT calculates activation barriers for competing pathways .
Q. How to ensure the purity of synthetic piperazine-2,5-dione derivatives?
Basic
- Chromatography : Silica gel column (CH₂Cl₂/MeOH = 20:1) removes unreacted starting materials .
- Recrystallization : Use MeOH/EtOAc for high-melting solids (e.g., 180–182°C in ) .
- HPLC Purity Checks : Monitor at 254 nm (≥95% purity) .
Q. What computational methods assist in predicting the stability and reactivity of piperazine-2,5-dione derivatives?
Advanced
Properties
CAS No. |
101080-13-1 |
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Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-4-6(11)7-3-5(10)8-4/h4,9H,1-3H2,(H,7,11)(H,8,10) |
InChI Key |
YUMNGCOHGVQKNN-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(C(=O)N1)CCO |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CCO |
Origin of Product |
United States |
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